Calcium acetate

Catalog No.
S1492678
CAS No.
114460-21-8
M.F
Anhydrous:C4H6O4Ca
C4H6O4.Ca
(CH3OO)2Ca
Ca(C2H3O2)2
C4H6CaO4
M. Wt
158.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium acetate

CAS Number

114460-21-8

Product Name

Calcium acetate

IUPAC Name

calcium;diacetate

Molecular Formula

Anhydrous:C4H6O4Ca
C4H6O4.Ca
(CH3OO)2Ca
Ca(C2H3O2)2
C4H6CaO4

Molecular Weight

158.17 g/mol

InChI

InChI=1S/2C2H4O2.Ca/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

VSGNNIFQASZAOI-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

Solubility

37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL
Practically insol in acetone and benzene
Solubility in water: very good

Synonyms

Calcium Acetate; Brown Acetate; Calcium Diacetate; E 263; Gray Acetate; Lime Acetate; Lime Pyrolignite; PhosLo; Royen; Sanopan; Sorbo-Calcion; Teltozan

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

Phosphate Binder in Chronic Kidney Disease (CKD)

Calcium acetate is primarily used in scientific research as a phosphate binder for patients with chronic kidney disease (CKD), specifically those undergoing hemodialysis [, ]. CKD is a condition where the kidneys gradually lose their function, leading to an accumulation of waste products in the blood, including phosphorus. High levels of phosphorus can lead to complications like ectopic calcification (calcium deposits in soft tissues) and secondary hyperparathyroidism (overproduction of parathyroid hormone) [].

Calcium acetate works by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream and promoting its excretion in the feces []. This helps to lower serum phosphorus levels and mitigate the associated complications in CKD patients.

Scientific studies have demonstrated the effectiveness of calcium acetate in lowering serum phosphorus compared to other phosphate binders like sevelamer hydrochloride []. However, it's important to note that calcium acetate can also raise serum calcium levels, and careful monitoring is required to avoid hypercalcemia (elevated blood calcium) [].

Other Research Applications

While the primary focus of calcium acetate research remains its use as a phosphate binder in CKD, there are ongoing investigations into its potential applications in other areas:

  • Cancer research: Preliminary studies suggest that calcium acetate might have anti-tumor properties and could be used as a complementary therapy in cancer treatment []. However, further research is needed to confirm these findings.
  • Food science: Calcium acetate is sometimes used as a food additive with various purposes, such as a firming agent in fruits and vegetables or a pH regulator in cheese production []. While these applications fall outside the realm of scientific research, they highlight the diverse potential uses of calcium acetate.

Calcium acetate (Ca(C2H3O2)2) is a chemical compound formed by the reaction of calcium hydroxide (Ca(OH)2) and acetic acid (CH3COOH) []. It is the calcium salt of acetic acid, also known as ethanoic acid, the main component of vinegar. Calcium acetate has a long history, with its use documented as early as the 17th century []. It holds significance in various scientific fields, including medicine, food science, and material chemistry.


Molecular Structure Analysis

Calcium acetate crystallizes in a monoclinic crystal system with the monohydrate form (Ca(CH3COO)2·H2O) being the most common []. The structure features calcium cations (Ca2+) coordinated with two acetate anions (CH3COO-) in a bidentate fashion, meaning each oxygen atom in the acetate group binds to the central calcium ion. This configuration creates a distorted octahedral geometry around the calcium center []. The presence of water molecules in the monohydrate form contributes to hydrogen bonding between the water molecules and the carbonyl groups (C=O) of the acetate anions, influencing the overall packing and stability of the crystals [].


Chemical Reactions Analysis

Synthesis

Calcium acetate can be synthesized through various methods, including the reaction between calcium carbonate (CaCO3) and acetic acid as shown in the balanced equation below []:

CaCO3 (s) + 2CH3COOH (aq) → Ca(C2H3O2)2 (aq) + CO2 (g) + H2O (l)

Decomposition

When heated above 160°C, calcium acetate undergoes thermal decomposition, releasing acetone ((CH3)2CO), carbon dioxide (CO2), and calcium oxide (CaO) []:

Ca(C2H3O2)2 (s) → (CH3)2CO (g) + CO2 (g) + CaO (s)

Other Reactions

Calcium acetate can react with other metal salts to form precipitates. For example, reacting with sodium sulfate (Na2SO4) produces calcium sulfate (CaSO4) and sodium acetate (CH3COONa) as shown:

Ca(C2H3O2)2 (aq) + Na2SO4 (aq) → CaSO4 (s) + 2CH3COONa (aq)

Physical and Chemical Properties

  • Melting point: 160°C (anhydrous form) []
  • Boiling point: Decomposes above 160°C []
  • Solubility: Soluble in water (3.3 g/100 mL at 25°C), slightly soluble in ethanol []
  • Density: 1.5 g/cm³ []
  • Appearance: White crystals or powder []

In Medicine

In patients with chronic kidney disease, calcium acetate acts as a phosphate binder in the digestive tract. It binds dietary phosphate, preventing its absorption into the bloodstream and thereby controlling hyperphosphatemia (high blood phosphate levels) []. This helps maintain bone health and prevent complications like ectopic calcification (calcium deposits in soft tissues).

Calcium acetate is generally considered safe for its intended uses with minimal side effects like stomach upset, nausea, and constipation reported in some cases []. However, excessive intake can lead to electrolyte imbalances and hypercalcemia (high blood calcium levels). It is crucial to follow prescribed dosages and consult a healthcare professional regarding potential interactions with other medications [].

Physical Description

DryPowder; Liquid; PelletsLargeCrystals
Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder
WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS CRYSTALS
Rod-shaped crystals
White, hydrogroscopic, crystalline solid

Density

1.50 kg/l
1.5 g/cm³

Odor

SLIGHT ODOR OF ACETIC ACID

Melting Point

160 °C
160 °C (decomposition to acetone)

UNII

Y882YXF34X

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 444 of 487 companies (only ~ 8.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Calcium acetate is one of a number of calcium salts used to treat hyperphosphatemia (too much phosphate in the blood) in patients with kidney disease.
FDA Label

Therapeutic Uses

... Used to restrict phosphate absorption in patients with chronic renal failure and oxalate absorption in patients with inflammatory bowel disease.
Calcium acetate is indicated in patients with end-stage renal failure to lower serum phosphate concentrations. It does not promote aluminum absorption. /Included in US product labeling/

Pharmacology

Patients with advanced renal insufficiency (creatinine clearance less than 30 ml/min) exhibit phosphate retention and some degree of hyperphosphatemia. The retention of phosphate plays a pivotal role in causing secondary hyperparathyroidism associated with osteodystrophy, and soft-tissue calcification. The mechanism by which phosphate retention leads to hyperparathyroidism is not clearly delineated. Therapeutic efforts directed toward the control of hyperphosphatemia include reduction in the dietary intake of phosphate, inhibition of absorption of phosphate in the intestine with phosphate binders, and removal of phosphate from the body by more efficient methods of dialysis. The rate of removal of phosphate by dietary manipulation or by dialysis is insufficient. Dialysis patients absorb 40% to 80% of dietary phosphorus. Therefore, the fraction of dietary phosphate absorbed from the diet needs to be reduced by using phosphate binders in most renal failure patients on maintenance dialysis. Calcium acetate when taken with meals combines with dietary phosphate to form insoluble calcium phosphate which is excreted in the feces. Maintenance of serum phosphorus below 6.0 mg/dl is generally considered as a clinically acceptable outcome of treatment with phosphate binders. Calcium acetate is highly soluble at neutral pH, making the calcium readily available for binding to phosphate in the proximal small intestine.
Calcium Acetate is a calcium salt of acetic acid. Calcium is a mineral essential for many cellular functions including nerve impulse transmission, muscle contraction, cardiac function, bone formation, and capillary and cell membrane permeability. Calcium acetate is administered orally to prevent or treat calcium deficiency and to treat hyperphosphatemia due to its phosphate-binding properties.

MeSH Pharmacological Classification

Chelating Agents

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AE - Drugs for treatment of hyperkalemia and hyperphosphatemia
V03AE07 - Calcium acetate

Mechanism of Action

Calcium acetate and other calcium salts are phosphate binders. They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed.

Other CAS

62-54-4

Associated Chemicals

Calcium acetate monohydrate;5743-26-0

Wikipedia

Calcium acetate

Drug Warnings

Except under special circumstances, this medication /calcium acetate/ should not be used when the following medical problem exists: hypercalcemia (calcium acetate may exacerbate the condition).
Concurrent use /with digitalis glycosides/ is not recommended because calcium acetate may cause hypercalcemia, which could precipitate cardiac arrhythmias.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling

Methods of Manufacturing

Gmelin's, Calcium (8th ed) 28B, 162-164, 982-991 (1958); Electrolytic prepn: Schmidt, Z Anorg Allgem Chem 270, 188 (1952).
Action of pyroligneous acid on calcium hydroxide; the solution being filtered and evaporated to dryness yields gray acetate of lime. /Monohydrate/
Calcium acetate is produced by passing acetic acid vapor over heated lime

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Food, beverage, and tobacco product manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Wholesale and retail trade
Acetic acid, calcium salt (2:1): ACTIVE
/EFFECTIVE LEVEL OF CALCIUM ACETATE AGAINST ROPE IS 0.4-1.0%./
FEMA NUMBER 2228

Storage Conditions

KEEP WELL CLOSED.

Interactions

Concurrent administration /of calcium acetate and oral tetracyclines/ may decrease the bioavailability of tetracyclines.

Stability Shelf Life

VERY HYGROSCOPIC ...

Dates

Modify: 2023-08-15

Application of zinc and calcium acetate to precipitate milk fat globule membrane components from a dairy by-product

Nathan Price, Tao Fei, Stephanie Clark, Tong Wang
PMID: 31759589   DOI: 10.3168/jds.2019-16892

Abstract

There has been a great deal of interest in developing isolated dairy lipid fractions that are rich in phospholipids (PL), due to their health benefits and functional properties. Dairy by-products that contain elevated levels of PL and milk fat globule membrane (MFGM) proteins can be an excellent source for these isolates. The β stream, a by-product of anhydrous milk fat production, is an excellent candidate because it contains a higher concentration of PL than many other dairy by-products. In this study, we investigated an economically feasible processing method to obtain these valuable components from the β stream. The use of zinc acetate and calcium acetate, along with mild heat treatment and pH adjustment, was effective in precipitating PL and proteins into a pellet fraction. With an additional extraction from the pellet using ethanol (90% at 70°C), a PL-enriched lipid fraction was obtained. The effective precipitation conditions were zinc acetate of 25 mM concentration at pH greater than 6.5 at 30°C, and calcium acetate of greater than 75 mM concentration at pH greater than 6.5 at 60°C. With ethanol extraction, PL recovery of 97.7 ± 1.7% from the zinc acetate precipitate and 94.9 ± 3.7% from calcium acetate precipitate were achieved.


Investigating mechanical properties and biocement application of CaCO

Jindarat Ekprasert, Ittipon Fongkaew, Poemwai Chainakun, Rungtiwa Kamngam, Wachiraya Boonsuan
PMID: 32999379   DOI: 10.1038/s41598-020-73217-7

Abstract

A newly-isolated Lysinibacillus sp. strain WH could precipitate CaCO
using calcium acetate (Ca(C
H
O
)
), calcium chloride (CaCl
) and calcium nitrate (Ca(NO
)
) via non-ureolytic processes. We developed an algorithm to determine CaCO
crystal structures by fitting the simulated XRD spectra to the experimental data using the artificial neural networks (ANNs). The biogenic CaCO
crystals when using CaCl
and Ca(NO
)
are trigonal calcites with space group R3c, while those when using Ca(C
H
O
)
are hexagonal vaterites with space group P6
22. Their elastic properties are derived from the Voigt-Reuss-Hill (VRH) approximation. The bulk, Young's, and shear moduli of biogenic calcite are 77.812, 88.197, and 33.645 GPa, respectively, while those of vaterite are 67.082, 68.644, 25.818 GPa, respectively. Their Poisson's ratios are ~ 0.3-0.33, suggesting the ductility behavior of our crystals. These elastic values are comparable to those found in limestone cement, but are significantly larger than those of Portland cement. Based on the biocement experiment, the maximum increase in the compressive strength of Portland cement (27.4%) was found when Ca(NO
)
was used. An increased strength of 26.1% was also found when Ca(C
H
O
)
was used, implying the transformation of less-durable vaterite to higher-durable calcite. CaCO
produced by strain WH has a potential to strengthen Portland cement-based materials.


Instant Thermal Switching from Soft Hydrogel to Rigid Plastics Inspired by Thermophile Proteins

Takayuki Nonoyama, Yong Woo Lee, Kumi Ota, Keigo Fujioka, Wei Hong, Jian Ping Gong
PMID: 31736142   DOI: 10.1002/adma.201905878

Abstract

Proteins of thermophiles are thermally stable in a high-temperature environment, adopting a strategy of enhancing the electrostatic interaction in hydrophobic media at high temperature. Herein, inspired by the molecular mechanism of thermally stable proteins, the synthesis of novel polymer materials that undergo ultrarapid, isochoric, and reversible switching from soft hydrogels to rigid plastics at elevated temperature is reported. The materials are developed from versatile, inexpensive, and nontoxic poly(acrylic acid) hydrogels containing calcium acetate. By the cooperative effects of hydrophobic interaction and ionic interaction, the hydrogels undergo significant spinodal decomposition and subsequent rubbery-to-glassy transition when heated to an elevated temperature. As a result, the gels exhibit super-rapid and significant hikes in stiffness, strength, and toughness by up to 1800-, 80-, and 20-folds, respectively, when the temperature is raised from 25 to 70 °C, while the volumes of the gels are almost unchanged. As a potential application, the performance of the materials as athletic protective gear is demonstrated. This work provides a pathway for developing thermally stiffened materials and may significantly broaden the scope of polymer applications.


Calcium acetate-induced reduction of cadmium accumulation in Oryza sativa: Expression of auto-inhibited calcium-ATPase and cadmium transporters

C Treesubsuntorn, P Thiravetyan
PMID: 30924996   DOI: 10.1111/plb.12990

Abstract

Calcium (Ca) signalling has an essential role in regulating plant responses to various abiotic stresses. This study applied Ca in various forms (Ca acetate and CaCl
) and concentrations to reduce cadmium (Cd) concentration in rice and propose a possible mechanism through which Ca acts to control the Cd concentration in rice. The results showed that supplementation of Cd-contaminated soil with Ca acetate reduced the Cd concentration in rice after exposure for 7 days in both hydroponic and soil conditions. The possible involvement of the auto-inhibited Ca
-ATPase gene (ACA) might act to control the primary signal of the Cd stress response. The messages from ACA3 and ACA13 tended to up-regulate the low-affinity cation transporter (OsLCT1) and down-regulate Cd uptake and the Cd translocation transporter, including the genes, natural resistance-associated macrophage protein 5 (Nramp5) and Zn/Cd-transporting ATPase 2 (HMA2), which resulted in a reduction in the Cd concentration in rice. After cultivation for 120 days, the application of Ca acetate into Cd-contaminated soil inhibited Cd uptake of rice. Increasing the Ca acetate concentration in the soil lowered the Cd concentration in rice shoots and grains. Moreover, Ca acetate maintained rice productivity and quality whereas both aspects decreased under Cd stress.


Dexamethasone Loaded Liposomes by Thin-Film Hydration and Microfluidic Procedures: Formulation Challenges

M D Al-Amin, Federica Bellato, Francesca Mastrotto, Mariangela Garofalo, Alessio Malfanti, Stefano Salmaso, Paolo Caliceti
PMID: 32111100   DOI: 10.3390/ijms21051611

Abstract

Liposomes have been one of the most exploited drug delivery systems in recent decades. However, their large-scale production with low batch-to-batch differences is a challenge for industry, which ultimately delays the clinical translation of new products. We have investigated the effects of formulation parameters on the colloidal and biopharmaceutical properties of liposomes generated with a thin-film hydration approach and microfluidic procedure. Dexamethasone hemisuccinate was remotely loaded into liposomes using a calcium acetate gradient. The liposomes produced by microfluidic techniques showed a unilamellar structure, while the liposomes produced by thin-film hydration were multilamellar. Under the same remote loading conditions, a higher loading capacity and efficiency were observed for the liposomes obtained by microfluidics, with low batch-to-batch differences. Both formulations released the drug for almost one month with the liposomes prepared by microfluidics showing a slightly higher drug release in the first two days. This behavior was ascribed to the different structure of the two liposome formulations. In vitro studies showed that both formulations are non-toxic, associate to human Adult Retinal Pigment Epithelial cell line-19 (ARPE-19) cells, and efficiently reduce inflammation, with the liposomes obtained by the microfluidic technique slightly outperforming. The results demonstrated that the microfluidic technique offers advantages to generate liposomal formulations for drug-controlled release with an enhanced biopharmaceutical profile and with scalability.


Cooperative effects of slight acidic electrolyzed water combined with calcium sources on tissue calcium content, quality attributes, and bioactive compounds of 'Jiancui' jujube

Xiaojuan Li, Huanhuan Zhi, Meng Li, Qiqi Liu, Juan Xu, Yu Dong
PMID: 31472017   DOI: 10.1002/jsfa.10014

Abstract

Slight acidic electrolyzed water (SAEW) has been widely used in cleaning systems of fruit and vegetables. It strongly reduces microbial contamination. However, no information is available on whether SAEW offers the potential for fresh jujube cleaning. The purposes of this study were, first, to compare the effectiveness of SAEW with commercial sanitizers (i.e. sodium hypochlorite (NaClO) or calcium hypochlorite (Ca(ClO)
)) on 'Jiancui' jujube; second, to determine the response of fruit decay, tissue calcium (Ca) content, and quality attributes to dip application of calcium nitrate (Ca(NO
)
) by concentration; and third, to investigate the effects of SAEW combined with Ca(NO
)
or calcium acetate (Ca(OAc)
)) on fruit Ca uptake, quality attributes, and bioactive compounds.
Fruits washed with NaClO, Ca(ClO)
, or an SAEW solution showed no difference in reduction of decay incidence. In contrast to NaClO treatment, SAEW or Ca(ClO)
significantly retarded losses in fruit firmness (FF), green color (hue angle), and skin lightness (L*), and maintained intact pericarp tissue structure during storage at 1 °C. Application of Ca(NO
)
at 5-10 g L
effectively promoted Ca
uptake and minimized declines in FF and L* value but had no effect on decay development. Adding 10 g L
Ca(NO
)
or Ca(OAc)
to SAEW provided an additional benefit in increasing decay resistance, increasing Ca
into fruit and increasing levels of bioactive compounds in jujube fruit.
SAEW in combination with Ca(NO
)
or Ca(OAc)
has commercial potential for fresh jujube disinfection and improving storage quality as a result of the cleaning processes. © 2019 Society of Chemical Industry.


Preparation and Characterization of the Biological Compound Effervescent Granule of Calcium Acetate

Zhongbing Liu, Xuemei Sun, Tiantian Liang, Yi Luo, Xiaoyan Chen, Ting Li, Lin Chen, Junjie Wang, Yan Lin, Yun Ye, Zhirong Zhong
PMID: 31264545   DOI: 10.2174/1389201020666190628144637

Abstract

Calcium acetate (Ca(CH3COO)2) is commonly used in calcium supplement for medicine, which is used as an auxiliary agent to treat osteoporosis. An effervescent granule is widely used in medical industry due to its palatability. The purpose of this study is to develop a new preparation of compound effervescent granule of the biological calcium acetate (Ca(CH3COO)2 effervescent granule), overcoming the disadvantages of the previous other dosage forms of calcium and thus enhancing the therapeutic efficacy.
The biological Ca(CH3COO)2 effervescent granule was prepared by the wet granulation method. The formulation was optimized by the orthogonal experiment. The effervescent base was comprised of various amounts of citric acid and sodium bicarbonate. Other ingredients were added for optimal performance of effervescent granule. The performed Ca(CH3COO)2 effervescent granule was evaluated for the particle size, repose angle, pH value of solution, calcium acetate content and effervescence time. The in vivo effects of Ca(CH3COO)2 effervescent granule on the bone microarchitecture were investigated via Micro-CT detection, and the serum calcium level was also investigated.
The optimized formulation of the biological Ca(CH3COO)2 effervescent granules was composed of calcium acetate, citric acid, sodium bicarbonate, PEG6000, aspartame, PVP ethanol solution, lactose and vitamin D. Our findings reveal that this biological Ca(CH3COO)2 effervescent granule exhibited prominent effect on preventing the bone-mass loss and did better in enhancing the bone microarchitecture compared to the other calcium preparations.
The biological Ca(CH3COO)2 effervescent granule is a novel dosage form among so many kinds of calcium preparations. It may perform better functions in the dairy calcium supplement.


Case report of oxalate nephropathy in a patient with pancreatic metastases from renal carcinoma

Karin Purshouse, Sarah Chamberlain, Maria Soares, Mark Tuthill, Andrew Protheroe, David R Mole
PMID: 31623580   DOI: 10.1186/s12885-019-6215-y

Abstract

Patients with metastatic renal carcinoma frequently have pre-existing renal impairment and not infrequently develop worsening renal function as a complication of their treatment. The presence of pancreatic metastases in patients with metastatic renal carcinoma, often confers a more favourable prognosis and as a consequence this patient group may be exposed to such treatments for more prolonged periods of time. However, the development of renal failure may also be a consequence of the cancer itself rather than its treatment.
We present an 84-year-old patient receiving the tyrosine kinase inhibitor (TKI) pazopanib for metastatic renal carcinoma who developed oxalate nephropathy as a consequence of pancreatic exocrine insufficiency resulting from pancreatic metastases.
This case demonstrates the importance of investigating unexpected toxicities and highlights the potential consequences of pancreatic insufficiency and its sequelae in patients with pancreatic metastases.


Differential effects of phosphate binders on vitamin D metabolism in chronic kidney disease

Charles Ginsberg, Leila R Zelnick, Geoffrey A Block, Glenn M Chertow, Michel Chonchol, Andrew Hoofnagle, Bryan Kestenbaum, Ian H de Boer
PMID: 32160298   DOI: 10.1093/ndt/gfaa010

Abstract

Phosphate binders are commonly used in the treatment of patients with hyperphosphatemia. While phosphate binders are used to lower phosphate, the effects of specific phosphate binder types on vitamin D metabolism are unknown.
We performed a secondary analysis of the Phosphate Normalization Trial in which patients with moderate to advanced chronic kidney disease were randomized to receive either placebo, sevelamer carbonate, lanthanum carbonate or calcium acetate for 9 months. We evaluated changes in serum concentrations of vitamin D metabolites including 24,25-dihydroxyvitamin D3 [24,25(OH)2D3], 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], the ratio of 24,25(OH)2D3 to 25-hydroxyvitamin D [the vitamin D metabolite ratio (VMR)] and the ratio of serum 1,25(OH)2D to 25-hydroxyvitamin D.
Compared with placebo, randomization to the calcium acetate arm was associated with a 0.6 ng/mL (95% CI 0.2, 1) and 13.5 pg/ng (95% CI 5.5, 21.5) increase in 24,25(OH)2D and VMR, respectively, and a 5.2 pg/mL (95% CI 1.1, 9.4) reduction in 1,25(OH)2D. Randomization to sevelamer carbonate was associated with a 0.5 ng/mL (95% CI -0.9, -0.1) and 11.8 pg/ng (95% CI -20, -3.5) reduction in 24,25(OH)2D3 and VMR, respectively. There was no association of the sevelamer arm with the change in 1,25(OH)2D3, and randomization to lanthanum carbonate was not associated with a change in any of the vitamin D metabolites.
Administration of different phosphate binders to patients with moderate to severe CKD results in unique changes in vitamin D metabolism.


Diet-induced oxalate nephropathy

Barbara Clark, Mohammad Wisam Baqdunes, Gregory M Kunkel
PMID: 31527218   DOI: 10.1136/bcr-2019-231284

Abstract

Oxalate nephropathy is a rare condition and may be overlooked due to lack of recognition and understanding of triggers. An 81-year-old man was sent to nephrologist because of significantly increased creatinine (1.5-1.9 mg/dL) noted for 3 months. He had well-controlled diabetes but no history of kidney disease. He had no chronic diarrhoea or intestinal surgery. He was a health-minded individual who had read extensively about benefit of antioxidants. Initial work-up was unrevealing. Within a few weeks after first visit, he developed acute symptomatic worsening kidney injury with nausea, vomiting and creatinine up to 6.8 mg/dL. Repeat examination of the urine sediment revealed casts containing calcium oxalate crystals. A deeper dietary history revealed widespread oxalate precursor consumption. A kidney biopsy confirmed oxalate nephropathy. Restriction of oxalate consumption combined with adequate hydration, oral calcium acetate resulted in partial renal recovery without need for haemodialysis.


Explore Compound Types